5,7-Diphenyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique structure, which combines a tetrazole ring with a pyrimidine moiety. This compound belongs to the class of tetrazolo-pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The compound's structure allows for various substitutions, which can enhance its pharmacological properties.
5,7-Diphenyltetrazolo[1,5-a]pyrimidine is synthesized from simpler precursors through multi-step synthetic pathways. It falls under the category of nitrogen-containing heterocycles, specifically within the broader classification of pyrimidines and tetrazoles. These compounds are often explored for their potential therapeutic applications in areas such as oncology and neurology.
The synthesis of 5,7-diphenyltetrazolo[1,5-a]pyrimidine typically involves several key steps:
For example, one method involves reacting 5-amino-3-phenyl-1H-pyrazole with a suitable formyl derivative in the presence of a dehydrating agent to form the desired compound in good yields .
The molecular structure of 5,7-diphenyltetrazolo[1,5-a]pyrimidine features:
The molecular formula can be represented as , indicating that it contains 14 carbon atoms, 12 hydrogen atoms, and 6 nitrogen atoms. The compound's melting point and spectral data (such as NMR and IR) can be used to confirm its identity and purity.
5,7-Diphenyltetrazolo[1,5-a]pyrimidine can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships .
The mechanism of action for 5,7-diphenyltetrazolo[1,5-a]pyrimidine is primarily related to its ability to interact with specific biological targets:
Quantitative data from binding studies indicate that modifications on the phenyl rings can significantly affect binding affinity and selectivity towards various targets .
The physical properties of 5,7-diphenyltetrazolo[1,5-a]pyrimidine include:
Chemical properties include its reactivity towards electrophiles due to the presence of nitrogen atoms in both the tetrazole and pyrimidine rings, making it suitable for further chemical modifications .
5,7-Diphenyltetrazolo[1,5-a]pyrimidine has several scientific applications:
Tetrazolo[1,5-a]pyrimidines represent a fused bicyclic heterocyclic system comprising a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3) linearly annulated with a tetrazole ring (five-membered, four nitrogen atoms). The "1,5-a" notation specifies the ring fusion pattern, indicating bond connectivity between tetrazole positions 1 and 5 with pyrimidine positions "a" (typically carbon 2). The 5,7-diphenyltetrazolo[1,5-a]pyrimidine derivative features phenyl substituents at the C5 and C7 positions of the pyrimidine ring, significantly influencing electron distribution and steric interactions.
Crystallographic analyses reveal that the tetrazole ring in 5,7-diphenyl derivatives adopts near-planarity with the pyrimidine ring, though substituents induce torsional strain. For instance, in 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, the dihedral angles between the pyrimidine plane and the phenyl rings range from 16.37(7)° to 86.53(11)°, reflecting steric crowding [3] [6]. The pyrimidine ring may exhibit a flattened boat conformation in dihydro derivatives, while fully aromatic systems display greater planarity. Intermolecular stabilization involves N–H⋯N hydrogen bonding (forming R₂²(8) dimeric motifs) and π–π stacking interactions (centroid-centroid distances ≈3.54 Å) [6]. These features are quantified in Table 1.
Table 1: Key Structural Parameters of 5,7-Diphenyltetrazolo[1,5-a]pyrimidine Derivatives
Parameter | 5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine [3] | (S)-5,7-Diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine [6] |
---|---|---|
Dihedral Angle (Pyrimidine-Phenyl C5) | 16.37(7)° | 33.32(11)° (Molecule A); 27.05(10)° (Molecule B) |
Dihedral Angle (Pyrimidine-Phenyl C7) | 76.59(7)° | 86.53(11)° (Molecule A); 85.27(11)° (Molecule B) |
Phenyl-Phenyl Dihedral Angle | 68.05(6)° | Not reported |
Ring Conformation | Flattened boat | Flattened boat (RMSD: 0.056 Å Mol A; 0.049 Å Mol B) |
Key Interactions | N-H⋯N H-bond (dimer) | N-H⋯N H-bond (dimer); π–π stacking (3.5367 Å) |
H-bond Distance (D–H⋯A) | ~2.10–2.16 Å | ~2.10–2.16 Å |
The synthesis of tetrazolo[1,5-a]pyrimidines originated from efforts to access fused heterocycles with enhanced bioactivity profiles compared to monocyclic precursors. Early routes involved cyclocondensation reactions between 5-aminotetrazole and α,β-unsaturated carbonyl compounds. The 5,7-diphenyl variant emerged as a structurally intriguing scaffold due to its crystallinity and potential for solid-state stabilization via non-covalent interactions [3] [6]. Its significance expanded with the recognition that the diphenyl substitution pattern imparts distinct electronic properties: the C5 phenyl often acts as an electron donor, while the C7 phenyl influences molecular packing.
Historically, these derivatives served as model compounds for X-ray crystallography studies to understand hydrogen-bonding motifs in solid-state chemistry. The chiral (S)-5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine was later synthesized using amine organocatalysts derived from cinchona alkaloids, highlighting advances in asymmetric synthesis for this scaffold [6]. This enantioselective route underscored the potential for accessing optically active derivatives for pharmacological studies. While not as extensively explored as purine isosteres initially, the diphenyltetrazolopyrimidine core gained traction as a rigid, planar scaffold amenable to derivatization for probing biological targets, particularly those recognizing purine or pyrimidine motifs.
The 5,7-diphenyltetrazolo[1,5-a]pyrimidine scaffold embodies strategic bioisosteric principles applied to heterocyclic medicinal chemistry. Its tetrazole ring is a classic carboxylic acid (–COOH) or amide (–CONH–) bioisostere, offering metabolic stability while conserving hydrogen-bonding capacity and polarity. This replacement is pivotal in CNS drug discovery, where amide lability can limit blood-brain barrier penetration [5] [10]. For example, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been validated as effective amide bioisosteres in metabotropic glutamate receptor modulators, improving metabolic stability and CNS penetration (e.g., VU6019278, CLhep = 27.7 mL/min/kg, Kp = 4.9) [5].
The scaffold’s pyrimidine ring serves as a diazine bioisostere, mimicking purine or pyrimidine nucleobases. This allows interaction with enzymes or receptors recognizing natural heterocycles, such as kinases or GTPases. The C5 and C7 phenyl groups act as hydrophobic pharmacophores, filling lipophilic binding pockets and enhancing target affinity through van der Waals contacts. Scaffold-hopping strategies leverage these features: replacing the tetrazole with triazoles or substituting the pyrimidine with pyridines can fine-tune electronic properties without sacrificing core geometry [2] [10]. Table 2 compares bioisosteric strategies applicable to this scaffold.
Table 2: Bioisosteric Replacements in Heterocyclic Systems Relevant to 5,7-Diphenyltetrazolo[1,5-a]Pyrimidine Optimization
Target Motif | Bioisostere | Key Property Changes | Application Example |
---|---|---|---|
Tetrazole ring | 1,2,4-Oxadiazole | ↑ Metabolic stability; ↓ Acidicity; Similar H-bonding | mGlu7 NAMs (VU6019278) [5] |
Tetrazole ring | 1,3,4-Oxadiazole | ↑ Lipophilicity; Improved CNS penetration | CNS-targeting scaffolds [10] |
Amide (–CONH–) | Tetrazolo[1,5-a]pyrimidine | ↑ Planarity; ↑ π-π Stacking potential | Core scaffold in crystallography studies [1] [3] |
Pyrimidine ring | Pyrazolo[1,5-a]pyrimidine | Altered H-bond donor/acceptor profile | Anticancer/anti-inflammatory agents [4] |
Phenyl (hydrophobic) | Heteroaromatic (e.g., thiophene) | Altered π-electron density; ↑ Solubility | Kinase inhibitors [10] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: